2-Methyl-1H-indene-3-carboxamide
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Overview
Description
2-Methyl-1H-indene-3-carboxamide is a chemical compound belonging to the indene family, characterized by a fused benzene and cyclopentene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-indene-3-carboxamide typically involves the reaction of 2-Methyl-1H-indene with a suitable carboxamide precursor. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as sodium hydride (NaH) to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-indene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens, nitrating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or acylated indene derivatives.
Scientific Research Applications
2-Methyl-1H-indene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its inhibitory effects on discoidin domain receptor 1 (DDR1) and potential anticancer properties.
1H-Indole-3-carboxamide: Exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
2-Methyl-1H-indene-3-carboxamide is unique due to its specific structural features, such as the methyl group at the 2-position and the carboxamide group at the 3-position. These features contribute to its distinct chemical reactivity and biological activity compared to other indene and indole derivatives .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-3H-indene-1-carboxamide |
InChI |
InChI=1S/C11H11NO/c1-7-6-8-4-2-3-5-9(8)10(7)11(12)13/h2-5H,6H2,1H3,(H2,12,13) |
InChI Key |
GXGGUAXVFLDSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1)C(=O)N |
Origin of Product |
United States |
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